

CAS number and IUPAC name for 2-Bromobenzo[h]quinazoline

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Compound of Interest

Compound Name: 2-Bromobenzo[h]quinazoline

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Technical Guide: 2-Bromobenzo[h]quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzo[h]quinazoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a plausible synthetic route, predicted properties based on analogous compounds, and detailed experimental protocols adapted from established methodologies for related quinazoline derivatives.

Chemical Identity and Properties

While a specific CAS number for **2-Bromobenzo[h]quinazoline** is not currently assigned in major chemical databases, its identity can be clearly defined based on its parent structure, benzo[h]quinazoline (CAS Number: 230-28-4).

IUPAC Name: 2-Bromobenzo[h]quinazoline

Molecular Formula: C₁₂H₇BrN₂

Molecular Weight: 259.11 g/mol

The following table summarizes key quantitative data, with some values being theoretical or derived from analogous brominated quinazoline compounds due to the absence of specific



experimental data for **2-Bromobenzo[h]quinazoline**.

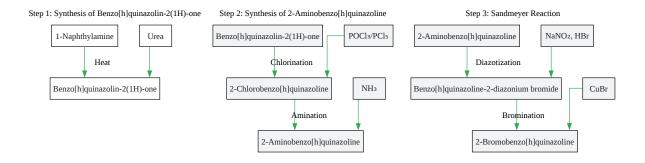
Property	Value	Source
Molecular Weight	259.11 g/mol	Calculated
Exact Mass	257.98 g/mol	Calculated
Melting Point	Not Determined (Expected >150 °C)	Analogous Compounds
Boiling Point	Not Determined	-
1H NMR (CDCl₃, ppm)	Predicted δ 7.5-9.5 (m, Ar-H)	Analogous Compounds
13C NMR (CDCl₃, ppm)	Predicted δ 120-160 (Ar-C)	Analogous Compounds
IR (KBr, cm ⁻¹)	Predicted ~1620 (C=N), ~1580, 1450 (Ar C=C)	Analogous Compounds
Mass Spec (EI)	Predicted m/z 258/260 (M+, Br isotopes)	Theoretical

Proposed Synthetic Pathway

A plausible and chemically sound synthetic route for **2-Bromobenzo[h]quinazoline** can be envisioned via a multi-step process starting from commercially available precursors. The key transformation involves the introduction of a bromine atom at the 2-position of the benzo[h]quinazoline core. A reliable method for this is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

The proposed synthetic workflow is illustrated below:





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Caption: Proposed synthetic pathway for **2-Bromobenzo[h]quinazoline**.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **2-Bromobenzo[h]quinazoline** based on the pathway described above. These protocols are adapted from established procedures for the synthesis of analogous quinazoline derivatives.

Synthesis of Benzo[h]quinazolin-2(1H)-one

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1 equivalent) and urea (2 equivalents).
- Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will solidify upon completion.
- Work-up and Purification: Cool the reaction mixture to room temperature. Triturate the solid with hot water, followed by ethanol to remove any unreacted starting materials. The resulting



solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield benzo[h]quinazolin-2(1H)-one.

Synthesis of 2-Aminobenzo[h]quinazoline

- Chlorination: In a fume hood, reflux a mixture of benzo[h]quinazolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents) for 4-6 hours.
- Removal of POCI₃: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Isolation of 2-Chlorobenzo[h]quinazoline: The precipitated solid, 2chlorobenzo[h]quinazoline, is collected by filtration, washed with cold water until neutral, and dried.
- Amination: Heat the crude 2-chlorobenzo[h]quinazoline in a sealed tube with a solution of ammonia in ethanol at 150-160 °C for 8-10 hours.
- Purification: After cooling, the solvent is evaporated, and the residue is treated with a dilute sodium hydroxide solution. The solid product, 2-aminobenzo[h]quinazoline, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

Synthesis of 2-Bromobenzo[h]quinazoline (Sandmeyer Reaction)

- Diazotization: Suspend 2-aminobenzo[h]quinazoline (1 equivalent) in a mixture of hydrobromic acid (HBr, 48%) and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution with vigorous stirring.
- Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium



salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

 Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Bromobenzo[h]quinazoline can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications

Derivatives of quinazoline are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the benzo[h]quinazoline scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to generate novel and diverse chemical entities for drug discovery and materials science applications. The 2-bromo substituent can significantly influence the electronic properties and biological activity of the parent molecule.

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